4,5-Diphenylpyrrolo[2,3-c]pyrazol-3-amine
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Overview
Description
4,5-Diphenylpyrrolo[2,3-c]pyrazol-3-amine is a heterocyclic compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diphenylpyrrolo[2,3-c]pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-diphenylprop-2-en-1-one with hydrazine hydrate in the presence of a catalyst. The reaction conditions often include heating the mixture to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,5-Diphenylpyrrolo[2,3-c]pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4,5-Diphenylpyrrolo[2,3-c]pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the development of new materials with specific properties, such as liquid crystals and UV stabilizers
Mechanism of Action
The mechanism of action of 4,5-Diphenylpyrrolo[2,3-c]pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, leading to its biological effects .
Comparison with Similar Compounds
- 3-(4-(Dimethylamino)phenyl)-1-phenyl-4-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine
- 5-(2,4-Dichlorophenyl)-1H-pyrazol-3-amine hydrochloride
Comparison: 4,5-Diphenylpyrrolo[2,3-c]pyrazol-3-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Properties
CAS No. |
134077-43-3 |
---|---|
Molecular Formula |
C17H12N4 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
4,5-diphenyl-6H-pyrrolo[2,3-c]pyrazol-3-imine |
InChI |
InChI=1S/C17H12N4/c18-16-14-13(11-7-3-1-4-8-11)15(19-17(14)21-20-16)12-9-5-2-6-10-12/h1-10,18-19H |
InChI Key |
ZFHMHPICVYNXBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C(=N)N=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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